molecular formula C12H14N2O2 B10796226 3-(2-Methoxyethyl)-2-methylquinazolin-4-one

3-(2-Methoxyethyl)-2-methylquinazolin-4-one

Cat. No.: B10796226
M. Wt: 218.25 g/mol
InChI Key: SLRRNHXGUZBHNV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MMV665904 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves:

Chemical Reactions Analysis

MMV665904 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

MMV665904 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MMV665904 involves its interaction with specific molecular targets within the cell. It is believed to inhibit the function of certain enzymes, leading to the disruption of essential cellular processes. This inhibition can result in the death of the target organism, making it a potential candidate for antimalarial therapy .

Comparison with Similar Compounds

MMV665904 can be compared with other compounds in the Malaria Box, such as MMV665874 and MMV665977. While these compounds share some structural similarities, MMV665904 is unique in its specific functional groups and their arrangement, which contribute to its distinct biological activity .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(2-methoxyethyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C12H14N2O2/c1-9-13-11-6-4-3-5-10(11)12(15)14(9)7-8-16-2/h3-6H,7-8H2,1-2H3

InChI Key

SLRRNHXGUZBHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCOC

Origin of Product

United States

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